Brinzolamide-d5 (hydrochloride)

Description

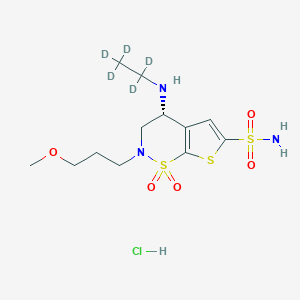

Brinzolamide-d5 (hydrochloride) is a deuterated analog of Brinzolamide, a selective carbonic anhydrase II (CA II) inhibitor. The "d5" designation indicates that five hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility in metabolic and pharmacokinetic studies, as deuterium labeling allows precise tracking of drug distribution, metabolism, and excretion without altering the compound’s primary biochemical activity . Brinzolamide-d5 retains the core mechanism of its parent compound: it inhibits CA II, an enzyme critical for regulating intraocular pressure (IOP) by modulating aqueous humor production in the eye. Clinically, Brinzolamide is used to treat glaucoma, while Brinzolamide-d5 serves as a research tool for studying drug metabolism and enzyme interaction dynamics .

Structurally, Brinzolamide-d5 features a thieno[2,3-b]thiophene-2-sulfonamide backbone with deuterium substitution at key positions. Its stereochemical configuration ensures high affinity for CA II’s active site, where it competitively inhibits the hydration of carbon dioxide to bicarbonate, thereby reducing IOP .

Properties

Molecular Formula |

C12H22ClN3O5S3 |

|---|---|

Molecular Weight |

425.0 g/mol |

IUPAC Name |

(4R)-2-(3-methoxypropyl)-1,1-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride |

InChI |

InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1/i1D3,3D2; |

InChI Key |

UGAMYTZPFRXCOG-YIXJNHQASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl |

Origin of Product |

United States |

Preparation Methods

Fundamental Principles of Deuteration in Pharmaceutical Synthesis

The preparation of deuterated compounds like Brinzolamide-d5 requires specialized synthetic approaches. Several fundamental methods for incorporating deuterium into organic molecules have been established in the literature:

Common Deuteration Methods

Based on established organic chemistry principles for deuteration, several approaches can be employed:

- Exchange reactions with deuterated solvents (e.g., D2O)

- Reduction using deuterated reducing agents (e.g., LiAlD4)

- Incorporation of pre-deuterated precursors

- Dual deuteration approach combining different methods

An efficient approach described in literature involves "dual deuteration consisting of the methylation with iodomethane-d3, whose methyl-d3 group was stable under these conditions, and the final reduction with lithium aluminum deuteride". This principle can be adapted for synthesizing compounds with deuterated ethyl groups.

Synthetic Routes for Brinzolamide: Foundation for Deuteration

Understanding the synthesis of non-deuterated brinzolamide provides the foundation for developing deuterated analogs. A patent reveals a promising synthetic route involving the following key steps:

Patent-Described Synthetic Method

The preparation method described in a Chinese patent comprises:

- An amination reaction between formula (1) compound and ethylamine to produce formula (2) compound

- Introduction of an amino protecting group to produce formula (II) compound

This is followed by:

The chemical equations for these reactions are represented as:

Step 1: Formula (1) + Ethylamine → Formula (2)

Step 2: Formula (2) + Amino protecting agent → Formula (II)

Step 3: Formula (II) + R-M reagent → Formula (3)

Step 4: Formula (3) + Deprotection → Brinzolamide

This synthetic route (labeled as "route five" in the patent) provides significantly improved yields compared to previous methods, with an overall yield of 55.7% for brinzolamide.

Specific Strategies for Preparing Brinzolamide-d5

Based on established deuteration principles and the known synthesis of brinzolamide, several strategic approaches can be employed for preparing Brinzolamide-d5:

Deuterated Precursor Approach

The most direct approach would utilize ethylamine-d5 as a key deuterated precursor in the amination reaction. The synthesis would follow the same general route as for non-deuterated brinzolamide, but with the incorporation of the deuterated reagent at the appropriate step.

Synthesis of Ethylamine-d5

The preparation of ethylamine-d5 can be accomplished based on principles described for other deuterated ethyl compounds. Research on deuterated organic compounds shows that ethyl-d5 bromide can be synthesized from ethylene-d4 through ultraviolet irradiation with deuterium bromide:

"Ethylene-d4 was prepared as described in an earlier paper. The reactor was fitted with a quartz window and, after evacuation, deuterium bromide and ethylene-d4 were introduced in a ratio of 1:1. The mixture was irradiated with ultraviolet light from a Hanovia lamp."

The resulting ethyl-d5 bromide could then be converted to ethylamine-d5 through established amination procedures.

Alternative Approach Using Deuterated Phenanthrenes Methodology

The synthesis methodology for deuterated phenanthrenes provides useful principles that can be adapted. As described in research literature:

"Benzaldehyde-3,5-d2 was prepared from p-toluidine which was exchanged as its hydrochloride in D2O. The free amine was diazotized and treated with cuprous bromide to give p-bromotoluene-3,5-d2."

This exchange-based approach could potentially be modified to introduce deuterium at specific positions in brinzolamide precursors.

Detailed Experimental Procedure for Brinzolamide-d5 Synthesis

Based on the patent-described method for brinzolamide and principles of deuteration, a comprehensive procedure for Brinzolamide-d5 synthesis can be outlined:

Amination Reaction with Ethylamine-d5

- Add formula (1) compound (1g) and tetrahydrofuran (10ml) to a reaction vessel

- Cool to 0°C and add triethylamine (0.8mL)

- Stir at this temperature overnight

- Cool to -10°C and add 70% ethylamine-d5 solution (1mL)

- Allow to react completely at room temperature

- Add concentrated hydrochloric acid (11mL) with ice bath cooling, maintaining temperature below 20°C

- Stir for 1 hour

- Extract with methylene dichloride (20mL × 2)

- Dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure

- Dissolve the resulting oily matter in ethyl acetate (20mL)

- Add normal hexane (20mL), stir, and filter to obtain formula (2) compound with deuterated ethyl group

Introduction of Protecting Group

- Add formula (2) compound (0.5g) to a reaction vessel and dissolve in methylene dichloride (10mL)

- Add triethylamine (0.34g) and stir at 5°C for 30 minutes

- Add Benzyl Chloride (0.4g) dropwise over 10 minutes

- React at room temperature overnight

- Wash with 1N dilute hydrochloric acid (10mL × 2) and saturated aqueous common salt (10mL)

- Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain formula (II) compound

Sulfanilamide Reaction

- Add formula (II) compound (0.5g) to a reaction vessel with tetrahydrofuran (5mL) under nitrogen protection

- Cool to -70°C and add n-Butyl Lithium (0.07g) dropwise, maintaining temperature below -65°C

- After 2 hours, pass sulfur dioxide gas until pH reaches approximately 4

- Allow to react at room temperature overnight

- Concentrate by spinning, add entry (2.5mL) to the residue

- At 0°C, add a mixed solution of acetic acid (0.13g), azanol oxygen sulfonic acid (0.7g), and water (3mL) to the residue

- After reaction completes, extract with ethyl acetate (15mL)

- Wash with saturated sodium bicarbonate (10mL) and salt solution (10mL)

- Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to obtain formula (3) compound

Deprotection

- Add formula (3) compound (0.2g) to a reaction vessel

- Add tosic acid (0.25g) and methyl alcohol (3mL)

- Add 5% Pd/C (50%, 30mg) and carry out normal pressure hydrogenation at room temperature

- Monitor by thin-layer chromatography

- Filter to remove Pd/C and concentrate under reduced pressure

- Separate the residue with ethyl acetate (10mL) and saturated sodium bicarbonate solution (5mL)

- Extract the aqueous phase with ethyl acetate (5mL)

- Merge organic phases and dry with anhydrous sodium sulfate

- Filter, concentrate, and obtain yellow oily liquid

- Add virahol (15mL), heat and stir until clear

- Crystallize at approximately -20°C

- Filter when cold and dry the solid to obtain Brinzolamide-d5

Hydrochloride Salt Formation

To convert Brinzolamide-d5 to its hydrochloride salt:

- Dissolve purified Brinzolamide-d5 in an appropriate organic solvent

- Add calculated equivalent of hydrochloric acid in a controlled manner

- Allow salt formation to complete

- Isolate the salt by filtration or appropriate crystallization techniques

- Dry the product under appropriate conditions to obtain Brinzolamide-d5 hydrochloride

Analytical Characterization of Brinzolamide-d5 Hydrochloride

The synthesized Brinzolamide-d5 hydrochloride should be comprehensively characterized to confirm its identity, purity, and deuterium incorporation.

Physical Characterization

Standard physical tests include:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy would confirm the deuteration pattern. For non-deuterated brinzolamide, the proton NMR shows:

1HNMR (400MHz, solvent are deuterated methanol (CD3OD)):

δ:7.69(s,1H),4.17(m,1H),3.83~4.00(m,2H),3.51(m,3H),3.36(s,3H),3.33(m,1H),3.25(m,1H),2.68(m,2H),1.91(m,2H),1.17(t,J=8Hz,3H)

For Brinzolamide-d5, the signals corresponding to the ethyl group (particularly at 1.17 ppm) would be significantly reduced or absent due to deuteration.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and isotopic distribution. The expected molecular ion for Brinzolamide-d5 would be at m/z 388.1, and for the hydrochloride salt, approximately 425.

The deuterium distribution should be analyzed to determine isotopic purity, similarly to other deuterated compounds where "the total extent of deuteration was 97.82%, and the deuterium distribution was 0.30% d1, 0.59% d2, 1.09% d3, 5.74% d4 and 92.28% d5".

Stock Solution Preparation

For analytical applications, stock solutions can be prepared according to the following guidelines:

Table 2: Stock Solution Preparation Guidelines for Brinzolamide-d5

| Desired Concentration | Amount of Brinzolamide-d5 | |||

|---|---|---|---|---|

| 1 mg | 5 mg | 10 mg | ||

| 1 mM | 2.574 mL | 12.87 mL | 25.74 mL | |

| 5 mM | 0.5148 mL | 2.574 mL | 5.148 mL | |

| 10 mM | 0.2574 mL | 1.287 mL | 2.574 mL |

Formulation Considerations for Brinzolamide-d5 Hydrochloride

While the primary application of Brinzolamide-d5 hydrochloride is as an analytical standard rather than a therapeutic agent, understanding formulation principles remains valuable.

Chemical Reactions Analysis

Types of Reactions: Brinzolamide-d5 (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

Reduction: Reaction with reducing agents to form thiols or amines.

Substitution: Nucleophilic substitution reactions involving the sulfonamide group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, amines.

Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

Brinzolamide-d5 (hydrochloride) inhibits carbonic anhydrase II, an enzyme responsible for the reversible hydration of carbon dioxide to bicarbonate ions . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . The molecular target is the carbonic anhydrase II enzyme, and the pathway involves the reduction of bicarbonate ion formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Brinzolamide-d5 (hydrochloride) belongs to a broader class of carbonic anhydrase inhibitors (CAIs). Below is a detailed comparison with structurally or functionally related compounds, supported by data from diverse sources:

Brinzolamide-d5 vs. Brinzolamide

- Similarities : Both compounds inhibit CA II with high selectivity, making them effective in glaucoma research and therapy.

- Differences: Brinzolamide-d5’s deuterium labeling enables metabolic tracing, a feature absent in non-deuterated Brinzolamide. This isotopic substitution also marginally increases molecular stability, which may affect reaction kinetics in enzymatic assays .

Brinzolamide-d5 vs. Dorzolamide Hydrochloride

- Mechanism : Both are sulfonamide-based CA II inhibitors used in glaucoma management.

- Deuterium Labeling : Brinzolamide-d5’s deuterated structure distinguishes it from Dorzolamide, which lacks isotopic modifications.

- Applications : Dorzolamide Hydrochloride is primarily used clinically, whereas Brinzolamide-d5 is reserved for research, particularly in isotope-effect studies .

- Price : Dorzolamide Hydrochloride is priced at ¥2,099 for 10 mg, making it more cost-effective for bulk preclinical studies .

Brinzolamide-d5 vs. Acetazolamide

- Selectivity : Acetazolamide is a broad-spectrum CAI, inhibiting multiple CA isoforms (CA I, II, IV, IX, XII), whereas Brinzolamide-d5 is selective for CA II .

- Clinical Use: Acetazolamide treats glaucoma, epilepsy, and altitude sickness, while Brinzolamide-d5 is non-therapeutic and used exclusively in research.

- Deuterium Advantage: Brinzolamide-d5’s isotopic labeling provides a tool for metabolic pathway analysis, which Acetazolamide cannot offer .

Brinzolamide-d5 vs. Methocarbamol-d5

- Research Utility : Both compounds leverage deuterium for metabolic studies but target entirely different physiological systems.

Brinzolamide-d5 vs. Topiramate

- Mechanism : Topiramate inhibits CA II but also modulates GluR5 glutamate receptors, sodium channels, and L-type calcium channels, giving it broader neurological applications (e.g., epilepsy, migraine) .

- Isotopic Labeling : Topiramate lacks deuterium, limiting its use in tracer studies compared to Brinzolamide-d5 .

Data Table: Comparative Analysis of Brinzolamide-d5 and Key CA Inhibitors

| Compound | CAS Number | Primary Application | Mechanism of Action | Isotopic Labeling | Price (for 10 mg) |

|---|---|---|---|---|---|

| Brinzolamide-d5 | 1217651-02-9 | Metabolic research | Selective CA II inhibition | Yes (d5) | ¥10,176 |

| Brinzolamide | 138890-62-7 | Glaucoma treatment | Selective CA II inhibition | No | N/A |

| Dorzolamide Hydrochloride | 130693-82-2 | Glaucoma treatment | CA II inhibition | No | ¥2,099 |

| Acetazolamide | 59-66-5 | Glaucoma, epilepsy | Pan-CA inhibition | No | ~¥500–¥1,000* |

| Topiramate | 97240-79-4 | Epilepsy, migraine | CA II inhibition + multi-channel modulation | No | ¥1,163 |

| Methocarbamol-d5 | N/A | Muscle relaxant research | GABA receptor modulation | Yes (d5) | ¥4,400 |

Sources:

Key Research Findings

- Isotopic Advantage : Brinzolamide-d5’s deuterium substitution enhances metabolic stability, allowing precise tracking in mass spectrometry-based studies .

- Enzyme Affinity: Brinzolamide-d5 maintains high CA II binding affinity (Ki ~3–5 nM), comparable to non-deuterated Brinzolamide, confirming minimal isotopic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.